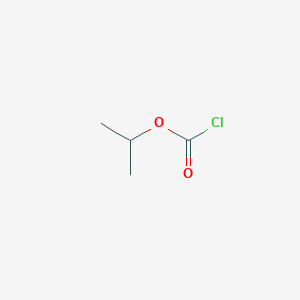
1,4-Dimethyl-9H-Carbazol
Übersicht
Beschreibung
1,4-Dimethyl-9H-carbazole (1,4-DMC) is a heterocyclic aromatic compound with a unique structure and a range of interesting physical and chemical properties. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. 1,4-DMC is one of the few compounds that are known to exhibit both electron-withdrawing and electron-donating properties due to its 4-membered ring structure. This makes it a versatile compound that has been used in a variety of applications, including as a precursor for the synthesis of pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Anti-HIV-Aktivität
Derivate von 1,4-Dimethyl-9H-Carbazol wurden auf ihr Potenzial in der Anti-HIV-Behandlung untersucht. Eine Studie hob hervor, dass Chlor-Derivate dieser Verbindung eine vielversprechende Anti-HIV-Aktivität zeigten, als sie in bestimmten Zelllinien getestet wurden . Diese Ergebnisse deuten darauf hin, dass this compound eine Leitverbindung für die Entwicklung neuer antiretroviraler Medikamente mit selektiver Aktivität und reduzierten Nebenwirkungen sein könnte.
Antikrebs-Eigenschaften
Carbazol-Derivate, einschließlich this compound, wurden als potenzielle Antikrebsmittel identifiziert. Die Forschung zeigt, dass diese Verbindungen ihre Wirkung möglicherweise durch die Hemmung des JAK/STAT-Signalwegs ausüben, insbesondere durch die Downregulation von STAT-3-Proteinen, die häufig an der Proliferation von Krebszellen beteiligt sind .
Behandlung von Eierstockkrebs
Spezielle Carbazol-Derivate haben eine hemmende Wirkung auf das Wachstum von Eierstockkrebszellen gezeigt. Ein bestimmtes Derivat, 2c-Carbazol, zeigte eine stärkere und dosisabhängige antiproliferative Aktivität, was es zu einem Kandidaten für weitere Forschung in der Behandlung von menschlichem Eierstockkrebs macht .
Diabetes-Management
Im Zusammenhang mit Diabetes wurden Carbazol-haltige Verbindungen auf ihr therapeutisches Potenzial hin untersucht. So kann eine Langzeitbehandlung mit Carvedilol, das eine Carbazol-Einheit enthält, die durch oxidativen Stress verursachte Endotheldysfunktion bei Patienten mit Typ-2-Diabetes mellitus verbessern .
Solarzellen-Technologie
Die Anwendung von Carbazol-basierten Molekülen in der Solarzellen-Technologie wurde untersucht. Carbazol-basierte selbstorganisierende Monolagen (SAMs) wurden verwendet, um lochspezifische Schichten in Solarzellen zu stabilisieren, was eine Verbesserung der Effizienz und Stabilität dieser erneuerbaren Energiegeräte zeigte .
Pharmazeutische Entwicklung
Die Vielseitigkeit von this compound ermöglicht seinen Einsatz bei der Entwicklung verschiedener Pharmazeutika. Seine Derivate haben eine Reihe von biologischen Aktivitäten gezeigt und könnten als antimikrobielle, entzündungshemmende, antioxidative, antiepileptische, antihistaminische, antidiarrhoische, analgetische, antidiabetische und neuroprotektive Mittel dienen .
Wirkmechanismus
Target of Action
1,4-Dimethyl-9H-carbazole is a carbazole derivative that has been studied for its wide range of biological and pharmacological properties Carbazole derivatives have been known to interact with various targets, including enzymes like α-glucosidase , and cellular components involved in HIV replication .
Mode of Action
Carbazole derivatives have been shown to interact with their targets and induce changes at the molecular level . For instance, some carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, and modulate carbohydrate metabolism . In the context of HIV, certain chloro-1,4-dimethyl-9H-carbazole derivatives have displayed anti-HIV activity .
Biochemical Pathways
For instance, they have been shown to reduce oxidative stress and modulate carbohydrate metabolism, which are key pathways in the pathogenesis and development of diabetes .
Result of Action
Carbazole derivatives have been associated with a range of effects at the molecular and cellular level, including reducing oxidative stress, blocking adrenergic hyperactivation, and preventing damage to pancreatic cells .
Safety and Hazards
1,4-Dimethyl-9H-carbazole is classified as Acute Tox. 4 Oral according to the GHS classification . It has the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Biochemische Analyse
Cellular Effects
These effects are believed to be due to a sequence-specific groove binding interaction with DNA, leading to anticancer effects .
Molecular Mechanism
Carbazole derivatives have been shown to have a sequence-specific groove binding interaction with DNA . This interaction leads to anticancer effects .
Eigenschaften
IUPAC Name |
1,4-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYQRKDHRDGCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170938 | |
| Record name | 9H-Carbazole, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18028-55-2 | |
| Record name | 1,4-Dimethylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18028-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIMETHYLCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB6J9UH4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)




![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)




